

# Rezivertinib Clinical Trial Technical Support Center

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## Compound of Interest

Compound Name: Rezivertinib

Cat. No.: B610453

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This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments related to **rezivertinib** dose-escalation studies.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **rezivertinib**?

**Rezivertinib**, also known as AC0010 or BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the selective and irreversible inhibition of mutant EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] By binding to the ATP-binding site of the mutant EGFR, **rezivertinib** blocks the downstream signaling pathways, such as Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, which are critical for tumor cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.[1] Notably, **rezivertinib** shows minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective EGFR inhibitors.[3]

Q2: What were the key findings from the Phase 1 dose-escalation study of **rezivertinib** in patients with EGFR T790M-mutated NSCLC?

The Phase 1 study (NCT03386955) was designed to evaluate the safety, efficacy, and pharmacokinetics of **rezivertinib** in patients with advanced non-small cell lung cancer (NSCLC)

harboring the EGFR T790M mutation.[4] The study enrolled 19 patients in the dose-escalation phase and 153 in the dose-expansion phase.[4] No dose-limiting toxicities were observed during the dose-escalation phase.[4] The overall objective response rate (ORR) was 59.3%, and the median progression-free survival (PFS) was 9.7 months.[4] Treatment-related adverse events were reported in 82.0% of patients, with 17.4% experiencing grade 3 or higher events. [4] The most common grade  $\geq 3$  treatment-related adverse events were decreased neutrophil count (2.9%), leukopenia (2.9%), and pneumonia (2.9%).[4][5]

Q3: What is the recommended Phase 2 dose (RP2D) of **rezivertinib** and how was it determined?

The recommended Phase 2 dose (RP2D) for **rezivertinib** was identified as 180 mg taken orally once daily.[6] This determination was based on the safety and efficacy data from the Phase 1 dose-escalation study (NCT03386955), which evaluated doses ranging from 30 mg to 300 mg once daily.[4][5] The 180 mg dose was found to have a manageable safety profile and promising efficacy in patients with EGFR T790M-mutated advanced NSCLC.[4][6]

## Troubleshooting Guides

Problem: Inconsistent results in cell-based assays for **rezivertinib** efficacy.

- Possible Cause 1: Cell line authenticity and mutation status.
  - Troubleshooting: Regularly authenticate cell lines using short tandem repeat (STR) profiling. Confirm the presence of the specific EGFR mutations (e.g., T790M, exon 19 deletion, L858R) through sequencing.
- Possible Cause 2: Variability in drug concentration or stability.
  - Troubleshooting: Prepare fresh stock solutions of **rezivertinib** for each experiment. Verify the concentration and purity of the compound using methods like HPLC. Ensure proper storage conditions to prevent degradation.
- Possible Cause 3: Inconsistent cell culture conditions.
  - Troubleshooting: Maintain consistent cell densities, passage numbers, and media formulations. Monitor and control incubator conditions (temperature, CO<sub>2</sub>, humidity)

closely.

Problem: High background signal in Western blot analysis of EGFR pathway proteins.

- Possible Cause 1: Non-specific antibody binding.
  - Troubleshooting: Optimize primary and secondary antibody concentrations. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) for an adequate duration. Include isotype controls to assess non-specific binding.
- Possible Cause 2: Insufficient washing.
  - Troubleshooting: Increase the number and duration of wash steps after antibody incubations. Use a gentle rocking motion during washes to improve efficiency.
- Possible Cause 3: High protein concentration.
  - Troubleshooting: Perform a protein concentration assay (e.g., BCA) to ensure equal loading amounts. Titrate the total protein loaded per lane to find the optimal signal-to-noise ratio.

## Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation and Expansion Study (NCT03386955) in EGFR T790M-Mutated NSCLC[4][5]

Parameter	Value
Patient Population	
Total Enrolled	172 (19 in dose-escalation, 153 in dose-expansion)
Dose Levels Evaluated (Once Daily)	30 mg, 60 mg, 120 mg, 180 mg, 240 mg, 300 mg
Efficacy	
Objective Response Rate (ORR)	59.3% (95% CI: 51.6-66.7)
Median Progression-Free Survival (PFS)	9.7 months (95% CI: 8.3-11.1)
Safety	
Treatment-Related Adverse Events (Any Grade)	82.0% (141 of 172)
Grade ≥3 Treatment-Related Adverse Events	17.4% (30 of 172)
Most Common Grade ≥3 TRAEs	Decreased neutrophil count (2.9%), Leukopenia (2.9%), Pneumonia (2.9%)

Table 2: Summary of Phase 2a Study (First-Line Treatment in EGFR-Mutated NSCLC)[7][8]

Parameter	Value
Patient Population	
Total Enrolled	43
Treatment Dose	180 mg once daily
Efficacy	
Objective Response Rate (ORR)	83.7% (95% CI: 69.3-93.2)
Median Duration of Response (DoR)	19.3 months (95% CI: 15.8-25.0)
Median Progression-Free Survival (PFS)	20.7 months (95% CI: 13.8-24.8)
Safety	
Treatment-Related Adverse Events (Any Grade)	93.0% (40 of 43)
Grade $\geq$ 3 Treatment-Related Adverse Events	9.3% (4 of 43)

Table 3: Summary of Phase 2b Study in EGFR T790M-Mutated NSCLC[9][10]

Parameter	Value
Patient Population	
Total Enrolled	226
Patients with Brain Metastases	40.3% (91 of 226)
Treatment Dose	180 mg once daily
Efficacy	
Objective Response Rate (ORR)	64.6% (95% CI: 58.0-70.8)
Disease Control Rate (DCR)	89.8% (95% CI: 85.1-93.4)
Median Duration of Response (DoR)	12.5 months (95% CI: 10.0-13.9)
Median Progression-Free Survival (PFS)	12.2 months (95% CI: 9.6-13.9)
Median Overall Survival (OS)	23.9 months (95% CI: 20.0-Not Calculated)
CNS Efficacy (in patients with brain metastases)	
CNS Objective Response Rate (CNS-ORR)	69.0% (in patients with at least one brain target lesion)
CNS Disease Control Rate (CNS-DCR)	100% (in patients with at least one brain target lesion)
Safety	
Treatment-Related Adverse Events (Any Grade)	83.2% (188 of 226)
Most Common TRAEs	White blood cell count decreased (27.9%), Platelet count decreased (23.0%), Anemia (22.6%)

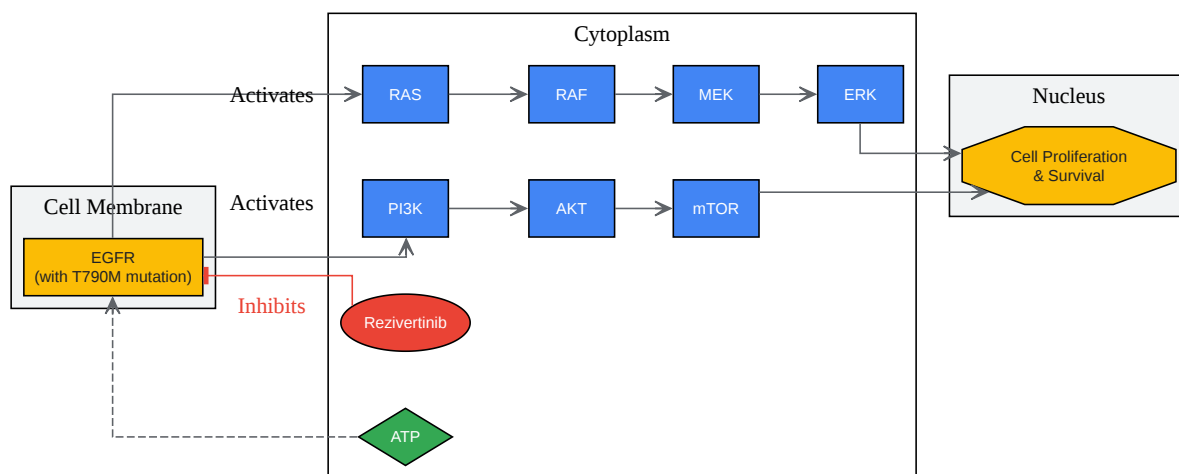
## Experimental Protocols

Protocol: Phase 1 Dose-Escalation and Expansion Study (NCT03386955)[[4](#)]

- Study Design: A multicenter, open-label, Phase 1 study with a dose-escalation phase followed by a dose-expansion phase.

- Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after prior EGFR TKI therapy.
- Dose Escalation Phase:
  - A standard 3+3 design was used.
  - Patients received oral **rezivertinib** once daily in 21-day cycles at escalating dose levels (30, 60, 120, 180, 240, and 300 mg).
  - The primary endpoint was to evaluate the safety and determine the maximum tolerated dose (MTD) and RP2D.
- Dose Expansion Phase:
  - Patients were enrolled at the RP2D.
  - The primary endpoint was the objective response rate (ORR) assessed by a blinded independent central review (BICR).
- Treatment Administration: **Rezivertinib** was administered orally once daily until disease progression, unacceptable toxicity, or patient withdrawal.
- Efficacy Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter.
- Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

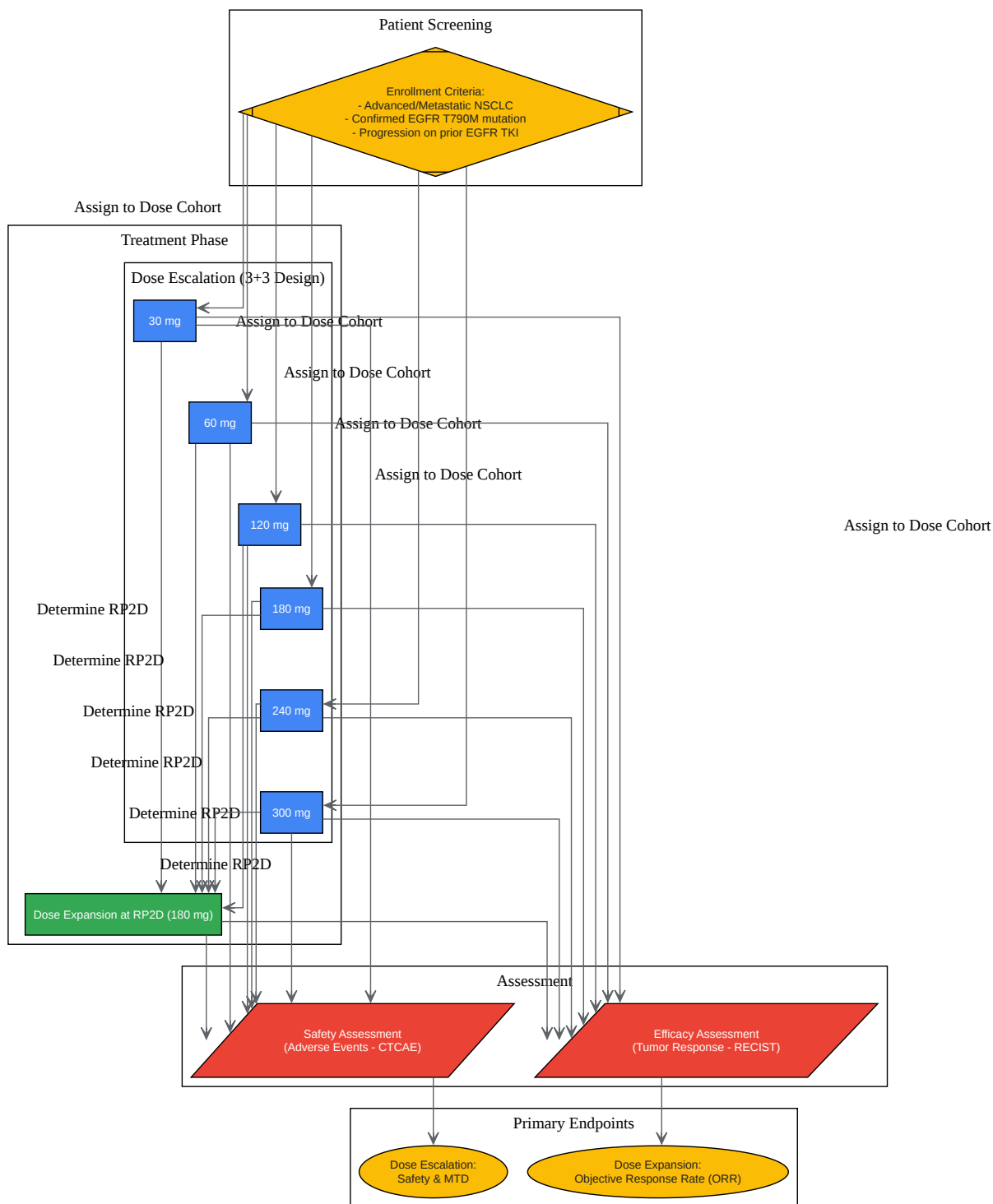
## Visualizations



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Caption: **Rezivertinib**'s mechanism of action in inhibiting the EGFR signaling pathway.





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